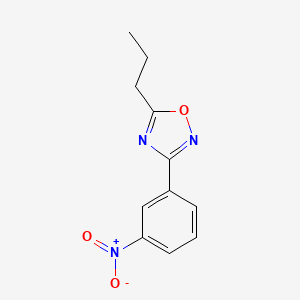
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound appears to be an oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom12. The 3-nitrophenyl group suggests the presence of a phenyl (benzene) ring with a nitro (-NO2) group attached. The 5-propyl indicates a propyl (three-carbon) chain. However, without specific studies or references, this is a speculative description12.
Synthesis Analysis
While I couldn’t find the specific synthesis process for “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”, similar compounds often involve reactions of nitrophenyl derivatives34. For instance, 3-nitrophenylhydrazine derivatives have been used in the synthesis of certain metabolites3.
Molecular Structure Analysis
Again, without specific information on “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”, it’s challenging to provide an accurate molecular structure analysis. However, compounds with similar structures often exhibit orthogonality between different ring structures5.Chemical Reactions Analysis
The chemical reactions involving “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, nitrophenyl groups are known to participate in various chemical reactions, including those involving flame retardants6.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not available from the current information. However, similar compounds often exhibit properties such as solubility, melting point, and boiling point9.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Characterization : A research by Aziz‐ur‐Rehman et al. (2013) involved the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives were then tested for antibacterial activity against several bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Properties
- Antimicrobial Evaluation : Jafari et al. (2017) synthesized 2,5 disubstituted 1,3,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities. Their findings revealed that certain compounds showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Liquid Crystalline Properties
- Mesogenic Materials : Abboud et al. (2017) synthesized a new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. They investigated the liquid crystalline properties of these compounds, which varied depending on the presence of the nitro group and alkoxy terminal chain (Abboud et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Kalia et al. (2020) studied the efficiency of two newly synthesized oxadiazole derivatives in inhibiting corrosion of mild steel in hydrochloric acid. Their research showed significant inhibition efficiency, highlighting the potential of these compounds in corrosion control (Kalia et al., 2020).
Central Nervous System Activity
- CNS Depressant Activity : Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated them for potential CNS depressant activities. They found that certain compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).
Safety And Hazards
The safety and hazards associated with “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, compounds with nitrophenyl groups can be hazardous and may cause skin and eye irritation, and respiratory issues10111213.
Orientations Futures
The future directions for research on “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, similar compounds have shown potential in promoting metabolomics and metabolic flux analysis (MFA), especially in trace amounts of biospecimens3.
Please note that this information is based on similar compounds and may not accurately represent “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”. For accurate information, specific studies on this compound are needed.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZRQYMFZIGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674502 | |
| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
CAS RN |
1033202-02-6 | |
| Record name | 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)


